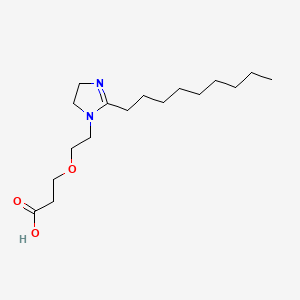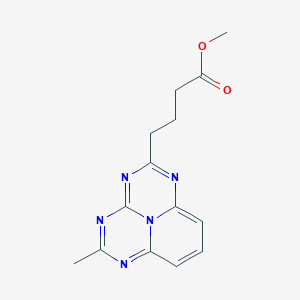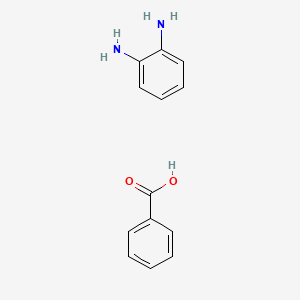![molecular formula C18H28N2O4 B14500130 Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65374-46-1](/img/structure/B14500130.png)
Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a carbamic acid ester group, a pentyloxyphenyl moiety, and a morpholinyl ethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of [4-(pentyloxy)phenyl]carbamic acid with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the esterification process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Properties
CAS No. |
65374-46-1 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-2-3-4-12-23-17-7-5-16(6-8-17)19-18(21)24-15-11-20-9-13-22-14-10-20/h5-8H,2-4,9-15H2,1H3,(H,19,21) |
InChI Key |
LZTRYGGRZCVGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



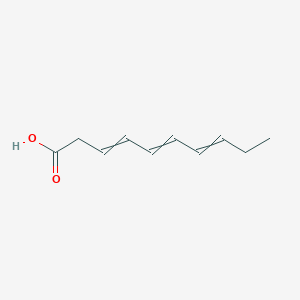
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
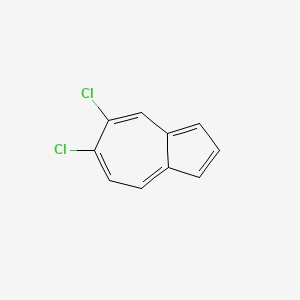

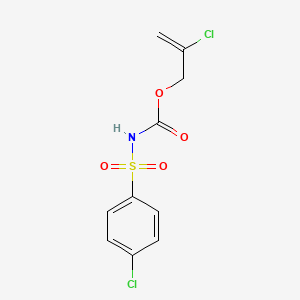
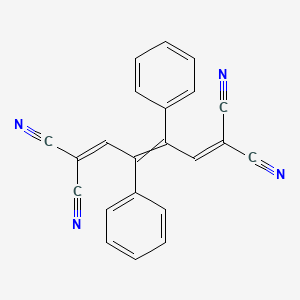
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)
